

An In-depth Technical Guide on Tris-Derived Ammonium Compounds

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Compound of Interest

Compound Name: *Tris-hydroxymethyl-methyl-ammonium*

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For Researchers, Scientists, and Drug Development Professionals

The term "**Tris-hydroxymethyl-methyl-ammonium**" is not a standard chemical identifier but points toward cationic derivatives of Tris(hydroxymethyl)aminomethane, a ubiquitous buffering agent in biological and chemical sciences. This guide elucidates the structure, properties, and applications of the most relevant compound fitting this nomenclature: the quaternary ammonium salt, tris(hydroxymethyl)(methyl)azanium, alongside its foundational molecule, Tris.

Core Structures and Nomenclature

The nomenclature "**Tris-hydroxymethyl-methyl-ammonium**" suggests a central Tris structure with a methylated ammonium group. The most chemically accurate interpretation is a quaternary ammonium cation where the nitrogen atom of the Tris molecule is bonded to a methyl group and the three hydroxymethyl groups.

Tris(hydroxymethyl)aminomethane (Tris or THAM) is the parent compound. It is a primary amine with three hydroxymethyl groups.^[1] Its structure is foundational to the derivatives discussed herein.

Tris(hydroxymethyl)(methyl)azanium is the quaternary ammonium cation form. This molecule is also referred to in databases as Tris(hydroxymethyl)methylammonium.^{[2][3]} It features a central nitrogen atom bonded to three hydroxymethyl (-CH₂OH) groups and one methyl (-CH₃) group, resulting in a permanent positive charge.

Physicochemical Properties

Quantitative data for Tris and its methylated ammonium derivative are crucial for their application in experimental settings.

Property	Tris(hydroxymethyl)amino methane	Tris(hydroxymethyl) (methyl)azanium Cation
IUPAC Name	2-amino-2-(hydroxymethyl)propane-1,3-diol[4]	tris(hydroxymethyl) (methyl)azanium[2]
Molecular Formula	C ₄ H ₁₁ NO ₃ [4]	C ₄ H ₁₂ NO ₃ ⁺ [2]
Molecular Weight	121.14 g/mol	122.14 g/mol (for the cation)[2]
pKa	8.08 at 25°C[5][6]	Not applicable (quaternary amine)
Effective Buffer Range	pH 7.0 - 9.0[1][7]	Not a buffer
Appearance	White crystalline powder	Typically available as a salt (e.g., chloride)
Solubility	Highly soluble in water (800 g/L)[1]	Expected to be highly water-soluble
SMILES	C(C(CO)(CO)N)O[4]	C--INVALID-LINK--(CO)CO[3]
InChIKey	LENZDBCJOHFCAS-UHFFFAOYSA-N[4]	DRDCQJADRSJFFD-UHFFFAOYSA-N[2][3]

Table 1: Comparative Physicochemical Properties

Synthesis and Preparation

Tris(hydroxymethyl)aminomethane: The synthesis of Tris is a well-established industrial process. A common method involves the condensation of nitromethane with formaldehyde in the presence of a catalyst like calcium hydroxide.[8][9] This is followed by the reduction of the nitro group to an amine, often using catalytic hydrogenation with a catalyst such as Raney nickel.[10]

Tris-based Buffer Preparation: Tris buffers are extensively used in biochemistry and molecular biology.[11] They are prepared by dissolving Tris base in water and adjusting the pH to the desired value with a strong acid, typically hydrochloric acid (HCl), to form the conjugate acid (Tris-HCl). It is important to note that the pKa of Tris is temperature-dependent, which can affect the pH of the buffer solution at different temperatures.[11][12]

Applications in Research and Drug Development

Tris as a Buffering Agent: The primary application of Tris is as a biological buffer due to its pKa being close to physiological pH.[4] It is a component of many common laboratory buffers, including:

- Tris-HCl: A simple and common buffer for a wide range of applications.
- Tris-Buffered Saline (TBS): Used as a wash buffer in immunoassays like ELISA and Western blotting.
- TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA): Widely used for agarose gel electrophoresis of nucleic acids.
- TE (Tris-EDTA) Buffer: Used for the solubilization and storage of DNA and RNA, as the Tris maintains a stable pH and EDTA chelates divalent cations that can be cofactors for nucleases.[13]

Quaternary Ammonium Compounds in Drug Development: While Tris itself is primarily a buffer, quaternary ammonium compounds, such as the conceptual **Tris-hydroxymethyl-methyl-ammonium**, belong to a class of molecules with diverse biological activities. These compounds are used as antiseptics, disinfectants, and have been investigated for various therapeutic applications.[14][15] The permanent positive charge can facilitate interactions with negatively charged biological membranes and macromolecules.

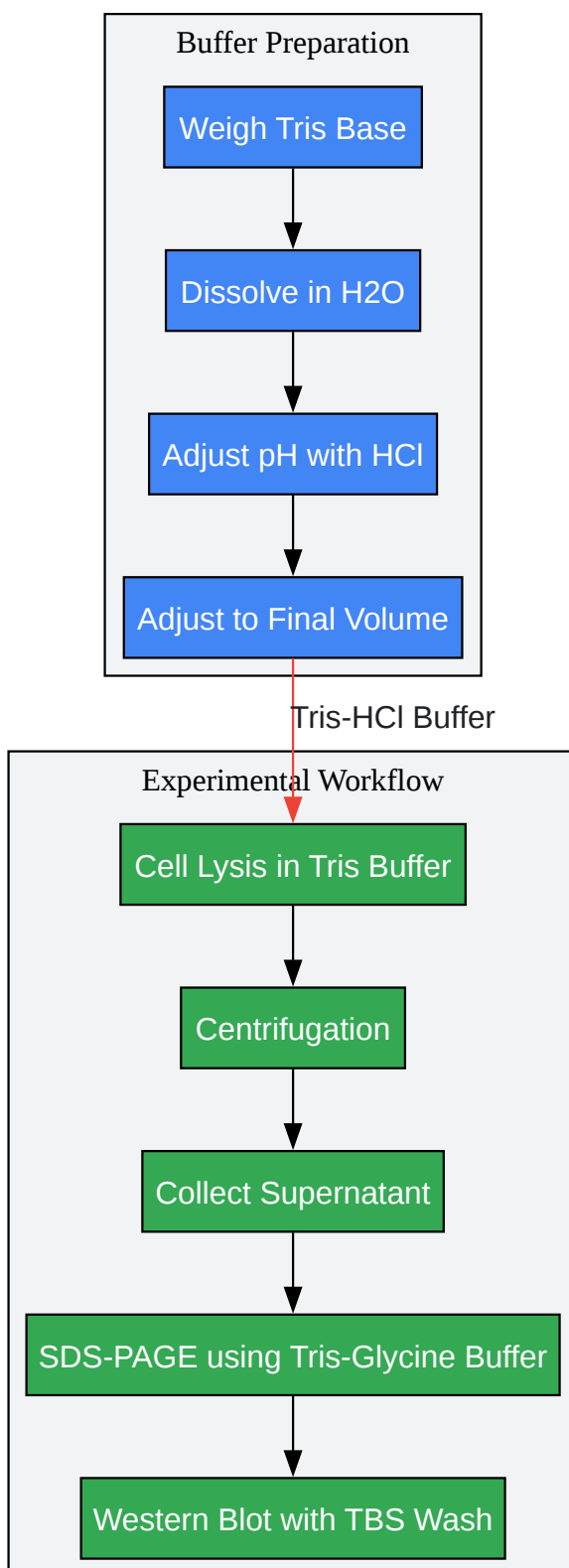
The introduction of a hydroxymethyl group (-CH₂OH) via hydroxymethylation is a strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[16] This modification can improve water solubility and alter the drug's interaction with its target.[16]

Experimental Protocols

Preparation of 1 M Tris-HCl Stock Solution (pH 7.4)

- Weighing: Dissolve 121.14 g of Tris base in 800 mL of distilled water.[\[17\]](#)
- pH Adjustment: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution. Slowly add concentrated HCl to the solution while monitoring the pH. Continue adding acid dropwise until the pH reaches 7.4.[\[11\]](#)
- Final Volume Adjustment: Transfer the solution to a 1 L graduated cylinder and add distilled water to bring the final volume to 1000 mL.[\[11\]](#)
- Sterilization (Optional): For applications requiring sterility, the solution can be autoclaved.[\[13\]](#)

Workflow for Buffer Preparation and Use in Protein Analysis The following diagram illustrates a typical workflow involving Tris buffers in protein extraction and analysis.



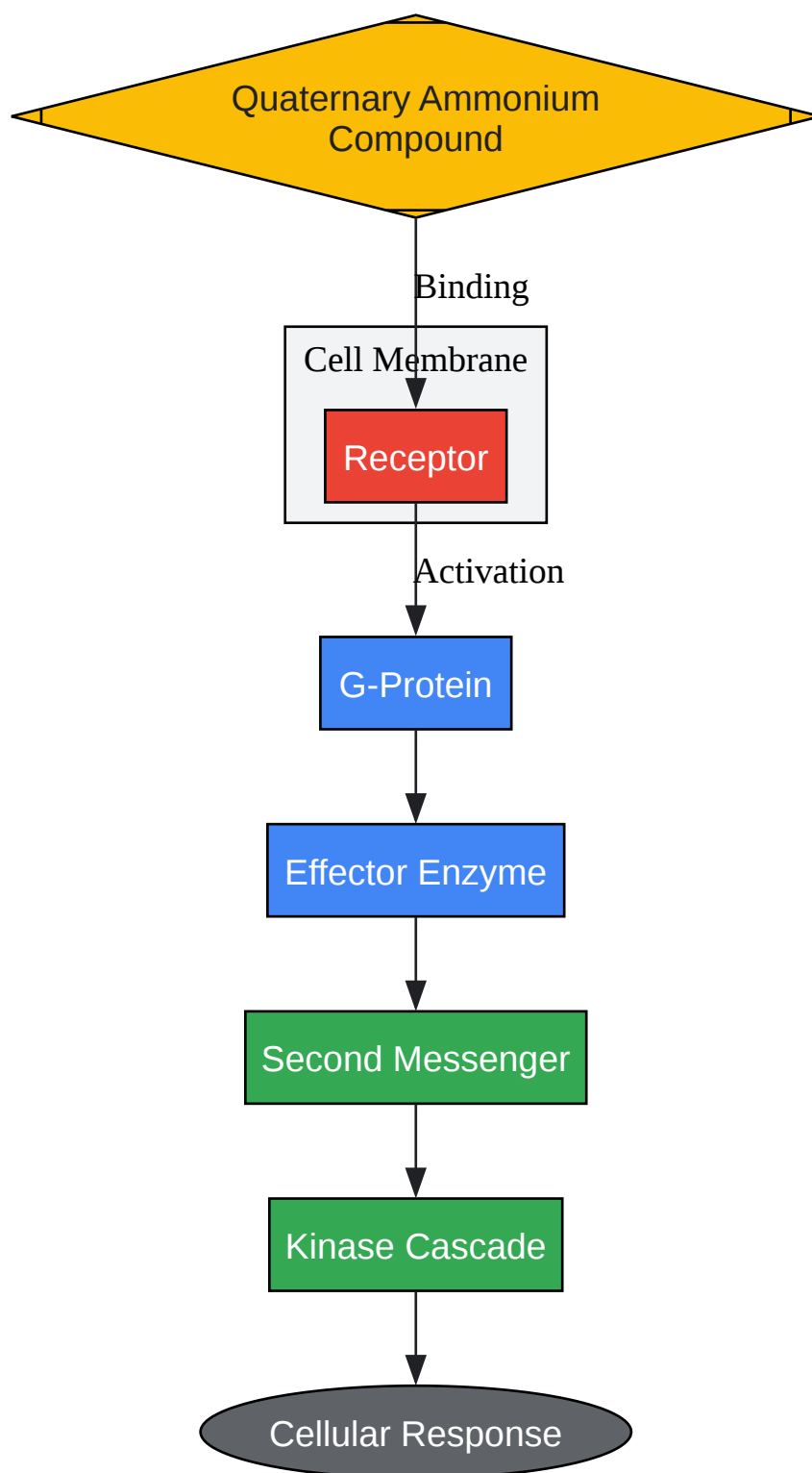
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Workflow for Tris buffer preparation and use in protein analysis.

This workflow demonstrates the preparation of a Tris-HCl buffer and its subsequent application in cell lysis and downstream protein analysis techniques like SDS-PAGE and Western blotting.

Signaling Pathway Visualization

While **Tris-hydroxymethyl-methyl-ammonium** is not directly implicated in specific signaling pathways, we can visualize a generic cell signaling cascade where a quaternary ammonium compound might interact with a cell surface receptor, a common mechanism for such charged molecules.



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Generic signaling pathway initiated by a ligand binding to a G-protein coupled receptor.

This diagram illustrates a hypothetical scenario where a quaternary ammonium compound acts as a ligand, binding to a cell surface receptor and initiating an intracellular signaling cascade, leading to a cellular response.

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